Vancomycin CDP-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

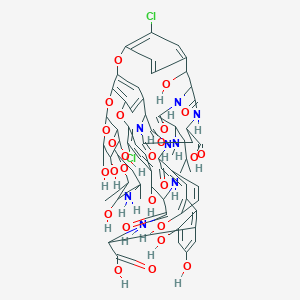

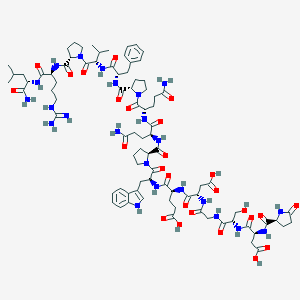

Vancomycin CDP-1 is a degradation product of the antibiotic Vancomycin . It is structurally similar to Vancomycin, with two carboxyl groups, but is biologically inactive . It is formed from Vancomycin by hydrolytic loss of ammonia .

Synthesis Analysis

The synthesis of Vancomycin CDP-1 involves the transformation of Vancomycin through the loss of ammonia . The CDP of Vancomycin have been covalently linked to silica gel in some studies .Molecular Structure Analysis

Vancomycin CDP-1 has a complex molecular structure. It is structurally similar to Vancomycin, with two carboxyl groups . The chemical formula of Vancomycin CDP-1 is C66H74Cl2N8O25 .Chemical Reactions Analysis

Vancomycin CDP-1 is formed from Vancomycin by hydrolytic loss of ammonia . The transformation of Vancomycin to CDP-1 has been studied, but the exact chemical reactions involved in this process are not detailed in the available sources .Scientific Research Applications

Chiral Stationary Phase for Liquid Chromatography

Vancomycin CDP-1 has been used as a new chiral stationary phase for liquid chromatography . The crystalline degradation products (CDP-1-M and CDP-1-m) of vancomycin are structurally similar to vancomycin, with two carboxyl groups, but are biologically inactive . These CDPs have been covalently linked to silica gel and their ability to resolve racemic mixtures, their stability, and their loading has been evaluated by high-performance liquid chromatography (HPLC) .

Antibiotic Delivery Systems

Vancomycin and its crystalline degradation products (CDP-1) have been used in different types of local antibiotic delivery systems, such as bone grafts and bone cements . The concentrations of vancomycin and its crystalline degradation products were determined by high-performance liquid chromatography .

Orthopedic Surgery Prophylaxis

Vancomycin is often used in orthopedic surgery as a local prophylaxis of bacterial infection . The release of vancomycin and its biologically inactive crystalline degradation products (CDP-1) during in vitro experiments from different types of local antibiotic delivery systems (bone grafts and bone cements) was compared .

Treatment of Bacterial Infections

Vancomycin is an antibiotic used for the treatment of a number of bacterial infections . It belongs to the group of tricyclic glycopeptide antibiotics. The mechanism of action of vancomycin is by the inhibition of cell wall synthesis of Gram-positive bacteria .

Resistance Development Prevention

Low serum level of vancomycin under 10 mg/L leads to the development of the resistance . Therefore, maintaining a therapeutic level of 15 to 20 mg/L is crucial to prevent the development of resistance .

Temperature-Induced Degradation Study

The temperature of the human body (37 °C) potentiates the degradation of vancomycin into two crystalline products: CDP-1-M (major crystalline degradation product) and CDP-1-m (minor crystalline degradation product) . This provides a unique opportunity to study the temperature-induced degradation of antibiotics.

Mechanism of Action

Target of Action

Vancomycin CDP-1 is a biologically inactive crystalline degradation product of Vancomycin . The primary target of Vancomycin is the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria . By binding to these termini, Vancomycin prevents their incorporation into the bacterial cell wall . This interaction is crucial for the antibacterial activity of Vancomycin .

Mode of Action

Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The biochemical pathway affected by Vancomycin involves the synthesis of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall precursor units, Vancomycin prevents these units from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Vancomycin is a large glycopeptide compound with a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Vancomycin to protein has been reported to range from 10% to 50% .

Result of Action

As Vancomycin CDP-1 is a biologically inactive degradation product of Vancomycin It has been found that cdp-1 can cross-react with anti-vancomycin antibodies, leading to high results, especially in patients with kidney injury .

Action Environment

The stability of Vancomycin and its degradation products can be influenced by the environment. For instance, a stable, ready-to-use, room-temperature aqueous solution of Vancomycin has been developed, where Trp inhibits CDP-1 degradation products by forming noncovalent, reversible, and dissociable molecular complexes via hydrophobic interaction with Vancomycin . This suggests that the action, efficacy, and stability of Vancomycin and its degradation products can be influenced by factors such as temperature and the presence of other compounds .

properties

IUPAC Name |

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMARHJAPWBNFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74Cl2N8O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1450.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vancomycin CDP-1 | |

CAS RN |

55598-85-1 |

Source

|

| Record name | Vancomycin CDP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)